Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate
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Overview
Description
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate typically involves the reaction of quinoxalin-2-ylcarbonyl chloride with alanylalanine methyl ester in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to enhance the reaction rates and yields .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA and proteins, leading to various biological effects . The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as quinoxalin-2-one, dihydroquinoxaline, and quinoxaline N-oxides . These compounds share structural similarities but may differ in their chemical reactivity and biological activities .
Uniqueness
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate is unique due to its specific combination of the quinoxaline moiety with the alanylalanine ester, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
21650-07-7 |
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Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
methyl 2-[2-(quinoxaline-2-carbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C16H18N4O4/c1-9(14(21)19-10(2)16(23)24-3)18-15(22)13-8-17-11-6-4-5-7-12(11)20-13/h4-10H,1-3H3,(H,18,22)(H,19,21) |
InChI Key |
PVGIBZIAMIWAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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